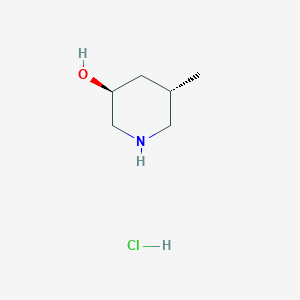![molecular formula C12H11NO4 B8548325 methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate](/img/structure/B8548325.png)
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate is a complex organic compound with a unique structure that combines a benzooxazole ring with a cyclopropane carboxylic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable cyclopropane carboxylic acid derivative in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzooxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropane carboxylic acid ester moiety can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2,3-dihydrobenzooxazole-5-boronic acid: Similar in structure but contains a boronic acid group instead of a cyclopropane carboxylic acid ester.
Cyclopropanecarboxylic acid, 3-((dihydro-2-oxo-3(2H)-thienylidine)methyl)-2,2-dimethyl-, (5-(phenylmethyl)-3-furanyl)methyl ester: Another compound with a cyclopropane carboxylic acid ester but different heterocyclic components.
Uniqueness
methyl 1-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)cyclopropanecarboxylate is unique due to its combination of a benzooxazole ring and a cyclopropane carboxylic acid ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H11NO4 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
methyl 1-(2-oxo-3H-1,3-benzoxazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-10(14)12(4-5-12)7-2-3-9-8(6-7)13-11(15)17-9/h2-3,6H,4-5H2,1H3,(H,13,15) |
Clave InChI |
BSOZAUAXZFOQAY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC1)C2=CC3=C(C=C2)OC(=O)N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Chloro[(4-methoxyphenyl)methyl]dimethylsilane](/img/structure/B8548267.png)



![2,4'-Difluoro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8548300.png)


![Ethyl 4-amino-3-(3-bromophenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8548317.png)

![cis-3-[2,6-Dimethylpiperidinyl]propylamine](/img/structure/B8548359.png)
